1-(Difluoromethoxy)-3,5-difluorobenzene
CAS No.: 1400899-01-5
VCID: VC2725091
Molecular Formula: C7H4F4O
Molecular Weight: 180.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(Difluoromethoxy)-3,5-difluorobenzene is an organic compound with the molecular formula C₇H₄F₄O and a molecular weight of 180.10 g/mol . It belongs to the class of difluoromethoxybenzenes, which are characterized by the presence of a difluoromethoxy group (-OCHF₂) attached to a benzene ring. This compound is particularly noted for its unique chemical and physical properties, which make it valuable in various scientific and industrial applications. Synthesis MethodsThe synthesis of 1-(Difluoromethoxy)-3,5-difluorobenzene typically involves nucleophilic substitution reactions. Starting materials often include fluorinated benzene derivatives, where the introduction of the difluoromethoxy group is achieved through reactions with difluoromethanol or its derivatives in the presence of suitable catalysts. Applications in Research1-(Difluoromethoxy)-3,5-difluorobenzene serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorinated structure enhances metabolic stability and bioavailability, making it a valuable scaffold for drug design. Pharmaceutical Applications
Agrochemical Applications
Biological ActivityWhile specific biological activities of 1-(Difluoromethoxy)-3,5-difluorobenzene are not extensively documented, its fluorinated structure suggests potential applications in modulating biological pathways. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, which is beneficial in drug development. Safety and Handling1-(Difluoromethoxy)-3,5-difluorobenzene is classified as an irritant, requiring appropriate safety measures during handling, such as wearing protective gloves and eyewear . |
---|---|
CAS No. | 1400899-01-5 |
Product Name | 1-(Difluoromethoxy)-3,5-difluorobenzene |
Molecular Formula | C7H4F4O |
Molecular Weight | 180.1 g/mol |
IUPAC Name | 1-(difluoromethoxy)-3,5-difluorobenzene |
Standard InChI | InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H |
Standard InChIKey | FGNRLOLIIQGLPW-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)F)OC(F)F |
Canonical SMILES | C1=C(C=C(C=C1F)F)OC(F)F |
PubChem Compound | 71669282 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume